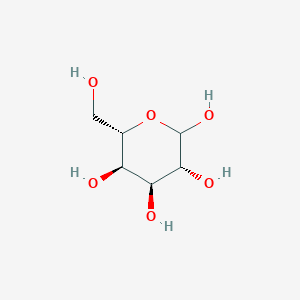

L-Altrose

Descripción general

Descripción

L-altropyranose is the pyranose form of L-altrose. It is a this compound and an altropyranose. It is an enantiomer of a D-altropyranose.

Aplicaciones Científicas De Investigación

Food Science Applications

1.1 Non-Nutritive Sweetener

L-altrose is recognized as a non-nutritive sweetener, which means it can provide sweetness without contributing significant calories. Its sweetness profile is comparable to that of sucrose, making it a viable substitute in food formulations. The ability to replace sucrose on an equal weight basis allows for its incorporation into various food products while maintaining taste without the caloric burden associated with traditional sugars .

1.2 Potential Health Benefits

Research indicates that this compound may have beneficial effects on metabolic health. As a sugar with low glycemic impact, it could be advantageous for individuals managing diabetes or those seeking to reduce sugar intake . Its safety for human consumption has been established, further supporting its use in food products aimed at health-conscious consumers .

Pharmaceutical Applications

2.1 Antiviral and Anticancer Properties

This compound and its derivatives have shown promise in pharmaceutical applications, particularly as intermediates in the synthesis of antiviral and anticancer agents. For instance, 6-deoxy-L-altrose serves as a precursor in the synthesis of compounds that exhibit biological activity against various diseases . The unique stereochemistry of this compound may enhance the efficacy of these compounds compared to their D-enantiomer counterparts.

2.2 Synthesis of Glycoconjugates

This compound is also utilized in the synthesis of glycoconjugates, which are essential for cell signaling and recognition processes. Its incorporation into glycoproteins and glycolipids can enhance the biological activity of therapeutic agents, making it a valuable component in drug development .

Biochemical Research Applications

3.1 Enzymatic Synthesis Studies

Recent studies have focused on the enzymatic synthesis of 6-deoxy-L-altrose from L-rhamnose using specific enzymes. This method demonstrates high yield and purity, showcasing the potential for large-scale production of this compound for research purposes . Such advancements in enzymatic pathways open avenues for further exploration of rare sugars in biochemical research.

3.2 Structural Studies

This compound has been used as a model compound in structural studies involving NMR spectroscopy to understand carbohydrate interactions at a molecular level. The insights gained from these studies contribute to the broader understanding of carbohydrate chemistry and its implications in biological systems .

Case Study 1: Production and Application of this compound as a Sweetener

A study conducted by Stack et al. highlighted the microbial production of this compound from Butyrivibrio fibrisolvens, demonstrating its potential as a non-nutritive sweetener with comparable sweetness to sucrose. The study provided insights into fermentation processes that could enable commercial production .

Case Study 2: Synthesis Pathways for Antiviral Agents

Research by Li et al. explored the synthesis pathways involving this compound derivatives for developing antiviral agents. Their findings indicated that certain derivatives exhibited enhanced activity against viral infections, underscoring the importance of this compound in medicinal chemistry .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Food Science | Non-nutritive sweetener | Comparable sweetness to sucrose |

| Pharmaceutical | Antiviral and anticancer agent synthesis | Enhanced efficacy compared to D-enantiomers |

| Biochemical Research | Enzymatic synthesis studies | High yield production from L-rhamnose |

| Structural Studies | NMR spectroscopy for carbohydrate interactions | Insights into molecular interactions |

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

Clave InChI |

WQZGKKKJIJFFOK-VSOAQEOCSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

SMILES isomérico |

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.